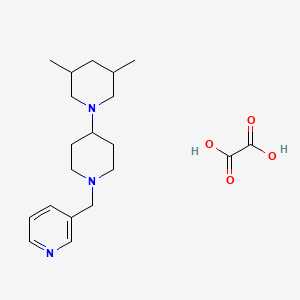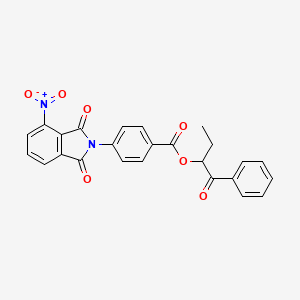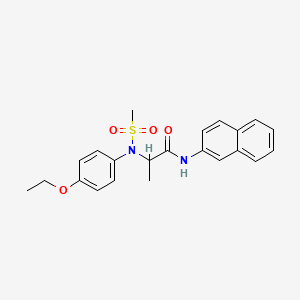![molecular formula C19H27FN2O6S B3968632 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate](/img/structure/B3968632.png)
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate, also known as FSK-105, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate exerts its effects by modulating the activity of certain ion channels and receptors in the nervous system. It has been found to block the activity of voltage-gated sodium channels, which are involved in the propagation of pain signals. Additionally, this compound can activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase serotonin levels in the brain, and improve mood and anxiety. Additionally, this compound has been found to have a relatively low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate is its relatively low toxicity profile, which makes it a safe compound to work with in laboratory settings. Additionally, its pain-relieving and mood-enhancing properties make it a promising candidate for further research in the fields of pain management and psychiatry.
However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, more research is needed to fully understand the long-term effects of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate. One area of interest is its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Aplicaciones Científicas De Investigación
1'-[(4-fluorophenyl)sulfonyl]-3-methyl-1,4'-bipiperidine oxalate has been investigated for its potential therapeutic applications in various fields of research. One of the primary areas of interest is its use as a potential treatment for neuropathic pain. Studies have shown that this compound can alleviate pain associated with nerve injury by modulating the activity of certain ion channels in the nervous system.
In addition to its pain-relieving properties, this compound has also been studied for its potential use in the treatment of depression and anxiety. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain, which is an important neurotransmitter involved in the regulation of mood.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2S.C2H2O4/c1-14-3-2-10-19(13-14)16-8-11-20(12-9-16)23(21,22)17-6-4-15(18)5-7-17;3-1(4)2(5)6/h4-7,14,16H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIHPPIOZYRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(2-methoxybenzoyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3968551.png)
![4'-(4,5-dimethyl-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3968558.png)

![1-{1-[(4-biphenylyloxy)acetyl]-4-piperidinyl}-4-ethylpiperazine hydrochloride](/img/structure/B3968579.png)
![ethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968587.png)
![(1R,9aR)-1-({[3-(2-methoxyethoxy)benzyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3968588.png)

![(2-methoxyethyl){[2-(methoxymethyl)pyrimidin-5-yl]methyl}(4-methylbenzyl)amine](/img/structure/B3968600.png)


![4-[4-methyl-6-(4-methyl-1-piperazinyl)-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3968625.png)
![1-benzyl-4-[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968638.png)
